molecular formula C12H10N4O B11564307 N'-[(E)-pyridin-4-ylmethylidene]pyridine-3-carbohydrazide

N'-[(E)-pyridin-4-ylmethylidene]pyridine-3-carbohydrazide

Cat. No.: B11564307
M. Wt: 226.23 g/mol
InChI Key: CVVWKZPOWLJYJW-OVCLIPMQSA-N
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Description

N’-[(E)-pyridin-4-ylmethylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is derived from pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-pyridin-4-ylmethylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between pyridine-4-carboxaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-pyridin-4-ylmethylidene]pyridine-3-carbohydrazide are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-pyridin-4-ylmethylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-pyridin-4-ylmethylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to antimicrobial or antifungal effects . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-pyridin-4-ylmethylidene]pyridine-3-carbohydrazide is unique due to its specific pyridine-based structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial activity make it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

N-[(E)-pyridin-4-ylmethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C12H10N4O/c17-12(11-2-1-5-14-9-11)16-15-8-10-3-6-13-7-4-10/h1-9H,(H,16,17)/b15-8+

InChI Key

CVVWKZPOWLJYJW-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=NC=C2

Origin of Product

United States

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